Cas no 54830-49-8 (2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside)
54830-49-8 structure
Product Name:2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
Numero CAS:54830-49-8
MF:C19H37N5O8
MW:463.525785207748
CID:1593570
PubChem ID:3042922
Update Time:2025-04-21
2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
- 2-[2,4-diamino-5-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- 54830-49-8
- DTXSID60970179
- 2-Hydroxysisomicin
- Mutamicin 1
- Mutamycin 1
- D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-3-enopyranosyl-(1-4))-
-
- Inchi: 1S/C19H37N5O8/c1-19(28)6-29-18(13(27)16(19)24-2)32-15-10(23)11(25)9(22)14(12(15)26)31-17-8(21)4-3-7(5-20)30-17/h3,8-18,24-28H,4-6,20-23H2,1-2H3
- Chiave InChI: GCLCARAXIXZEAH-UHFFFAOYSA-N
- Sorrisi: O(C1C(C(C(C)(CO1)O)NC)O)C1C(C(C(C(C1N)O)N)OC1C(CC=C(CN)O1)N)O
Proprietà calcolate
- Massa esatta: 463.264213
- Massa monoisotopica: 463.264213
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 674
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 12
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 234
- XLogP3: -6
Proprietà sperimentali
- Densità: 1.44
- Punto di ebollizione: 716.9°C at 760 mmHg
- Punto di infiammabilità: 387.4°C
- Indice di rifrazione: 1.633
2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside Letteratura correlata
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
54830-49-8 (2,4-diamino-5-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-3,6-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso